Journal Name:Zeitschrift für Naturforschung C
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Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: , DOI: 10.1039/D0MD90013C
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Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2021-12-15 , DOI: 10.1039/D1MD90047A
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Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: , DOI: 10.1039/D0MD90018D
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Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2021-06-23 , DOI: 10.1039/D1MD90024B
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Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2021-07-21 , DOI: 10.1039/D1MD90028E
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Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: , DOI: 10.1039/D0MD90046J
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Broad-spectrum antitumor properties of Withaferin A: a proteomic perspective
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2019-12-16 , DOI: 10.1039/C9MD00296K
The multifunctional antitumor properties of Withaferin A (WA), the manifold studied bioactive compound of the plant Withania somnifera, have been well established in many different in vitro and in vivo cancer models. This undoubtedly has led to a much better insight in the underlying mechanisms of WAs broad antitumor activity range, but also raises additional challenging questions on how all these antitumor properties could be explained on a molecular level. Therefore, a lot of effort was made to characterize the cellular WA target proteins, since these binding events will lead and initiate the observed downstream effects. Based on a proteomic perspective, this review provides novel insights in the molecular chain of events by which WA potentially exercises its antitumor activities. We illustrate that WA triggers multiple cellular stress pathways such as the NRF2-mediated oxidative stress response, the heat shock response and protein translation events and at the same time inhibits these cellular protection mechanisms, driving stressed cancer cells towards a fatal state of collapse. If cancer cells manage to restore homeostasis and survive, a stress-independent WA antitumor response comes into play. These include the known inhibition of cytoskeleton proteins, NFκB pathway inhibition and cell cycle inhibition, among others. This review therefore provides a comprehensive overview which integrates the numerous WA–protein binding partners to formulate a general WA antitumor mechanism.
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Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: , DOI: 10.1039/D0MD90016H
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4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2020-07-07 , DOI: 10.1039/D0MD00140F
Indirect radiolabelling has for a long time been the mainstay strategy for radiofluorination of biomolecules. Acylation of biomolecules through the use of an 18F-labelled activated ester is a standard method for indirect radiolabelling. However, the preparation of 18F-labelled activated esters is typically a complex and multistep procedure. Herein, we describe the use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18F-labelled acylation synthons in one step. Furthermore, we present a comparative study of PNP activated esters and the commonly utilised 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions and demonstrate their relative acylation behaviour. We demonstrate the superiority of PNP esters under direct radiofluorination conditions with favourable acylation kinetics.
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Discovery of isoxazolyl-based inhibitors of Plasmodium falciparum cGMP-dependent protein kinase†
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2019-12-16 , DOI: 10.1039/C9MD00511K
The cGMP-dependent protein kinase in Plasmodium falciparum (PfPKG) plays multiple roles in the life cycle of the parasite. As a result, this enzyme is a potential target for new antimalarial agents. Existing inhbitors, while potent and active in malaria models are not optimal. This communication describes initial optimization of a structurally distinct class of PfPKG inhibitors.
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